2-Methylfuro[3,2-b]pyridine: Scaffold Architecture and Biological Activity Profile
2-Methylfuro[3,2-b]pyridine: Scaffold Architecture and Biological Activity Profile
[1]
CAS: 52605-89-7 | Formula: C₈H₇NO | MW: 133.15 g/mol [1][2]
Part 1: Executive Technical Summary[1]
2-Methylfuro[3,2-b]pyridine represents a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Structurally, it is a fused bicyclic system combining a pyridine ring with a furan ring, substituted at the 2-position with a methyl group.[1] This architecture serves as a critical bioisostere for indole and quinoline moieties, offering distinct electronic properties and solubility profiles that enhance drug-likeness.[1]
While the parent molecule itself is primarily a chemical intermediate, its derivatives exhibit a potent biological activity profile, particularly in oncology. The scaffold is a validated pharmacophore for targeting CDC-like kinases (CLKs) , Homeodomain-Interacting Protein Kinases (HIPKs) , and Topoisomerases (I/II) .[1] Its planar geometry facilitates DNA intercalation, while the pyridine nitrogen provides a crucial hydrogen-bond acceptor site for ATP-binding pockets in kinase domains.[1]
Part 2: Chemical Architecture & Pharmacophore Analysis[1]
Structural Logic and Bioisosterism
The 2-methylfuro[3,2-b]pyridine core is characterized by high aromaticity and planarity.[1]
-
Pyridine Nitrogen (N4): Acts as a specific H-bond acceptor.[1] In kinase inhibitors, this often interacts with the hinge region of the ATP-binding site.[1]
-
Furan Oxygen (O1): Contributes to the electron density of the pi-system but is less basic; it modulates the dipole moment of the fused system.[1]
-
2-Methyl Group: Provides a hydrophobic anchor.[1] In structure-activity relationship (SAR) studies, this position is often derivatized to optimize steric fit within a hydrophobic pocket (e.g., the "gatekeeper" region of a kinase).[1]
Physicochemical Profile (Predicted)[1][3][4]
-
LogP: ~1.7 (Moderate lipophilicity, ideal for membrane permeability).[1]
-
Topological Polar Surface Area (TPSA): ~22 Ų (High blood-brain barrier penetration potential).[1]
-
Solubility: Moderate in water; high in organic solvents (DMSO, Ethanol).[1]
Visualization: Pharmacophore Map
The following diagram illustrates the key interaction points of the scaffold within a biological target.[1]
Figure 1: Pharmacophore features of the 2-Methylfuro[3,2-b]pyridine scaffold highlighting interaction modes.[1]
Part 3: Biological Activity & Therapeutic Targets[1]
Oncology: Kinase Inhibition
The most significant application of this scaffold is in the inhibition of dual-specificity kinases.[1]
-
Target: CDC-like kinases (CLKs) and HIPKs.[1]
-
Mechanism: The planar furo-pyridine system mimics the adenine ring of ATP.[1] The nitrogen atom forms a hydrogen bond with the kinase hinge region backbone.[1]
-
Significance: Inhibition of CLKs modulates pre-mRNA splicing, a pathway often dysregulated in cancer cells (e.g., breast cancer, colorectal cancer).
Oncology: Topoisomerase Inhibition
Derivatives of this scaffold, particularly 2,4-diaryl benzofuro[3,2-b]pyridines , act as dual inhibitors of Topoisomerase I and II.[1]
-
Mechanism: The compound intercalates between DNA base pairs, stabilizing the cleavable complex and preventing DNA religation.[1] This leads to double-strand breaks and apoptosis in rapidly dividing cells.[1]
-
Data: Derivatives have shown GI50 values in the low micromolar range (1–5 µM) against MDA-MB-231 (Triple-Negative Breast Cancer) cell lines.[1]
Antimicrobial & Antiviral Potential
The scaffold has shown utility in designing agents against resistant bacterial strains.[1] The mechanism typically involves disruption of bacterial cell wall synthesis or interference with DNA gyrase (similar to fluoroquinolones, which share a pyridine core).
Part 4: Experimental Protocols
Protocol A: Synthesis via Sonogashira Coupling
This is the industry-standard route for accessing the 2-methyl derivative and its analogs.[1]
Reagents: 3-chloro-2-hydroxypyridine, Propyne (or terminal alkyne equivalent), Pd(PPh3)2Cl2, CuI, Triethylamine (Et3N).[1]
-
Coupling: Dissolve 3-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF/Et3N.
-
Catalysis: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%). Purge with argon.[1]
-
Addition: Slowly add the alkyne (Propyne gas or precursor) at room temperature.
-
Cyclization: Heat the reaction mixture to 80–100°C for 4–6 hours. The initial Sonogashira coupling is followed by an intramolecular O-arylation (cyclization) to form the furan ring.[1]
-
Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of the compound against cancer cell lines (e.g., MCF-7).[1]
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Dissolve 2-Methylfuro[3,2-b]pyridine in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Detection: Add MTT reagent (5 mg/mL).[1] Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualization: Synthesis & Screening Workflow[1]
Figure 2: Synthetic route and biological screening cascade.
Part 5: Safety & Toxicology (SDS Summary)
When handling 2-Methylfuro[3,2-b]pyridine, researchers must adhere to strict safety protocols.[1]
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place.
Part 6: Future Outlook
The 2-methylfuro[3,2-b]pyridine scaffold is currently underutilized relative to its potential.[1] Future research is pivoting toward:
-
Fragment-Based Drug Design (FBDD): Using the 2-methyl derivative as a low-molecular-weight fragment to probe novel binding pockets in "undruggable" targets.[1]
-
PROTACs: Utilizing the scaffold as the warhead (ligand) for E3 ligase recruitment in protein degradation chimera design.
References
-
BenchChem. (2025).[1][3][4] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Methyl-2,3-dihydrofuro[3,2-b]pyridine Compound Summary (CID 585095).[1][5] Retrieved from [1]
-
MDPI. (2025). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Retrieved from [1]
-
ResearchGate. (2019).[1] Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Retrieved from
-
Sigma-Aldrich. (2025).[1][3][4] Safety Data Sheet: Pyridine Derivatives. Retrieved from [1]
